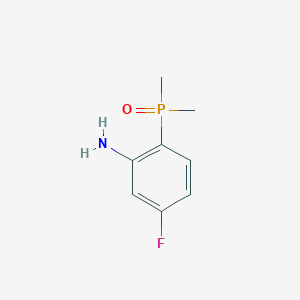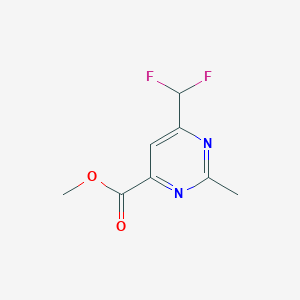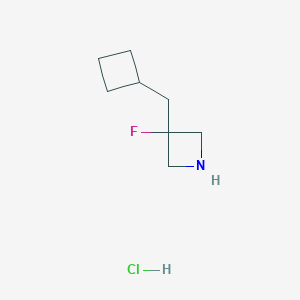
3-(Cyclobutylmethyl)-3-fluoroazetidine hydrochloride
Vue d'ensemble
Description
The compound “3-(Cyclobutylmethyl)-3-fluoroazetidine hydrochloride” is a type of azetidine derivative. Azetidines are four-membered rings containing nitrogen . The cyclobutylmethyl group indicates a cyclobutane (a four-membered carbon ring) attached to the azetidine ring via a methylene (-CH2-) bridge. The presence of a fluorine atom could impart unique properties to the compound, as fluorine is highly electronegative .
Molecular Structure Analysis
The structure of this compound would be characterized by the presence of a four-membered azetidine ring and a four-membered cyclobutane ring. The rings may adopt certain conformations based on the principles of stereochemistry and ring strain .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For instance, the azetidine ring could potentially undergo ring-opening reactions . The presence of the fluorine atom might also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For instance, the presence of the fluorine atom might influence the compound’s polarity, and the cyclobutyl group could impact its steric properties .Applications De Recherche Scientifique
Synthesis of Fluorinated Beta-Amino Acids
Research by Van Hende et al. (2009) highlights the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid, demonstrating the potential of 3-fluoroazetidine derivatives as cyclic fluorinated beta-amino acids. These compounds are considered valuable for medicinal chemistry due to their unique structural features, which could lead to novel pharmacological properties (Van Hende, Verniest, Deroose, Thuring, Macdonald, & de Kimpe, 2009).
Intramolecular Interactions and Structural Analysis
The study of intramolecular interactions within 3-fluoroazetidine compounds, such as 3-fluoroazetidinium hydrochloride, provides insight into the molecular conformations influenced by C–F⋯N+ interactions. This research, conducted by Gooseman et al. (2006), enhances the understanding of the structural behavior of fluorinated compounds in medicinal chemistry (Gooseman, O'Hagan, Slawin, Teale, Tozer, & Young, 2006).
Development of Peptide Scaffolds for Cancer Therapy
Liu et al. (2015) describe the synthesis of 3-fluoroazetidinecarboxylic acids and their application as peptide scaffolds, highlighting the use of a fluoroazetidine iminosugar that inhibits the growth of pancreatic cancer cells. This suggests the potential of 3-fluoroazetidine derivatives in developing therapeutic agents for cancer treatment (Liu, Jenkinson, Vermaas, Adachi, Wormald, Hata, Kurashima, Kaji, Yu, Kato, & Fleet, 2015).
Synthesis of Fluoroalkylated Compounds
The research on the synthesis of fluoroalkylated dihydroazolo[1,5-a]pyrimidines by Goryaeva et al. (2009) demonstrates another facet of 3-fluoroazetidine utility. The ability to generate polyfluoroalkylated compounds through reactions involving 3-fluoroazetidine derivatives underlines their importance in creating compounds with potential bioactivity (Goryaeva, Burgart, Saloutin, Sadchikova, & Ulomskii, 2009).
Azetidine-based Inhibitors Development
Ferraris et al. (2007) discuss the structure-activity relationships of azetidine-based inhibitors, including 3-fluoroazetidines, for dipeptidyl peptidase IV (DPP IV) inhibition. This research indicates the utility of 3-fluoroazetidine derivatives in the development of potent inhibitors for therapeutic applications (Ferraris, Belyakov, Li, Oliver, Ko, Calvin, Lautar, Thomas, & Rojas, 2007).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-(cyclobutylmethyl)-3-fluoroazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FN.ClH/c9-8(5-10-6-8)4-7-2-1-3-7;/h7,10H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBJFNISZIOTOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC2(CNC2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



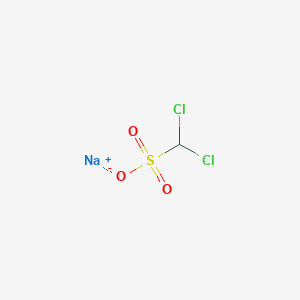
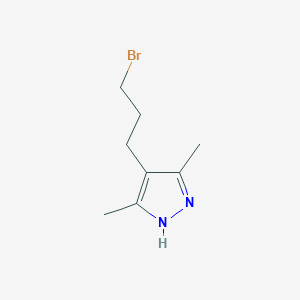
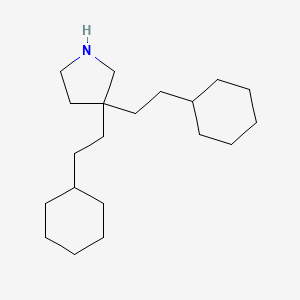
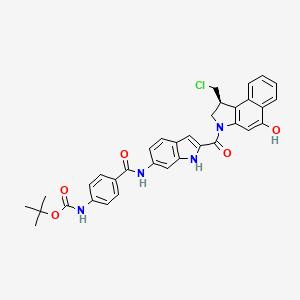
![2-({2-[1-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]hydrazino}carbonyl)benzoic acid](/img/structure/B1484430.png)
![2,5-Dioxabicyclo[4.1.0]hept-7-ylmethanol](/img/structure/B1484431.png)
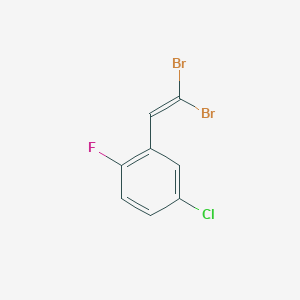
![[2-(2-Prop-2-ynyloxyethoxy)-ethyl]-phosphonic acid diethyl ester](/img/structure/B1484436.png)
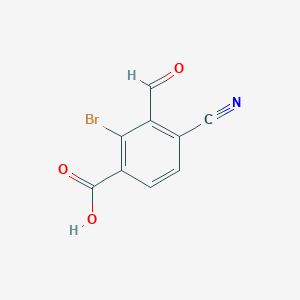
![1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B1484439.png)

